molecular formula C58H80N2O14+2 B12782831 cis-trans-Mivacurium CAS No. 791742-80-8

cis-trans-Mivacurium

Cat. No.: B12782831
CAS No.: 791742-80-8
M. Wt: 1029.3 g/mol
InChI Key: ILVYCEVXHALBSC-GZICNWBJSA-N
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Description

Cis-trans-Mivacurium is a stereoisomer of mivacurium, a short-acting, non-depolarizing neuromuscular-blocking agent. Mivacurium was first synthesized in 1981 and belongs to the benzylisoquinolinium group. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures .

Preparation Methods

Mivacurium is synthesized through a series of chemical reactions involving benzylisoquinolinium derivatives. The synthetic route typically involves the formation of a quaternary ammonium compound, followed by esterification and purification processes. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .

Chemical Reactions Analysis

Cis-trans-Mivacurium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various enzymes. The major products formed from these reactions are typically less active metabolites that are excreted from the body .

Scientific Research Applications

Cis-trans-Mivacurium has several scientific research applications, including:

Mechanism of Action

Cis-trans-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound is readily antagonized by anticholinesterase agents such as neostigmine .

Comparison with Similar Compounds

Cis-trans-Mivacurium is unique among neuromuscular-blocking agents due to its short duration of action and rapid metabolism by plasma pseudocholinesterase. Similar compounds include:

This compound’s rapid onset and short duration make it particularly advantageous for short surgical procedures, especially in pediatric populations .

Properties

CAS No.

791742-80-8

Molecular Formula

C58H80N2O14+2

Molecular Weight

1029.3 g/mol

IUPAC Name

1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60+/m1/s1

InChI Key

ILVYCEVXHALBSC-GZICNWBJSA-N

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Origin of Product

United States

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